N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N'-[(2-chlorophenyl)methyl]ethanediamide
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Overview
Description
N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N’-[(2-chlorophenyl)methyl]ethanediamide is a complex organic compound characterized by its unique thieno[3,4-c]pyrazole core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N’-[(2-chlorophenyl)methyl]ethanediamide typically involves multi-step organic reactions. The process begins with the formation of the thieno[3,4-c]pyrazole core, followed by the introduction of the chlorophenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors and continuous flow systems. Optimization of reaction parameters, including reaction time, temperature, and pressure, is essential to achieve efficient production. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N’-[(2-chlorophenyl)methyl]ethanediamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N’-[(2-chlorophenyl)methyl]ethanediamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N’-[(2-chlorophenyl)methyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-chlorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-4-(dimethylsulfamoyl)benzamide
- N-[2-(4-chlorophenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]cyclopentanecarboxamide
Uniqueness
N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N’-[(2-chlorophenyl)methyl]ethanediamide is unique due to its specific substitution pattern and the presence of both chlorophenyl and thieno[3,4-c]pyrazole moieties. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N'-[(2-chlorophenyl)methyl]ethanediamide is a complex organic compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C16H17ClN4O3S
- Molecular Weight : 380.8 g/mol
- CAS Number : 946354-16-1
The structure features a thieno[3,4-c]pyrazole core with chlorophenyl and ethanediamide substituents, contributing to its reactivity and biological activity.
Research indicates that compounds with thieno[3,4-c]pyrazole frameworks often exhibit significant interactions with various biological targets. Specifically, this compound may act through the following mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific kinases involved in cell signaling pathways. This inhibition can lead to altered cellular responses and potential therapeutic effects against diseases such as cancer.
- Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties, potentially inhibiting bacterial growth by targeting cell wall synthesis enzymes.
Biological Activity Data
A summary of biological activity data for this compound is presented in the table below:
Case Studies and Research Findings
- Antimicrobial Efficacy : A study demonstrated that the compound exhibited significant antimicrobial activity against various bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be in the range of 0.125–8 μg/mL for effective strains .
- Cancer Cell Studies : In vitro studies have reported that this compound induces apoptosis in several cancer cell lines through the modulation of kinase pathways. This suggests its potential as an anticancer agent .
- Mechanistic Insights : Further research indicated that the compound interacts with key molecular targets involved in signaling pathways critical for cellular proliferation and survival. These interactions may provide a basis for developing targeted therapies for various malignancies .
Properties
IUPAC Name |
N'-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-[(2-chlorophenyl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl2N4O2S/c21-13-5-7-14(8-6-13)26-18(15-10-29-11-17(15)25-26)24-20(28)19(27)23-9-12-3-1-2-4-16(12)22/h1-8H,9-11H2,(H,23,27)(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKKHGUZEVFJWHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)Cl)NC(=O)C(=O)NCC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl2N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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